N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique biphenyl structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and appropriate solvents is crucial for the efficiency of the Suzuki–Miyaura coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the biphenyl structure .
Wissenschaftliche Forschungsanwendungen
N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro and acetamido groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Shares similar functional groups but lacks the biphenyl structure.
4-Acetamido-3-nitroanisole: Another related compound with similar functional groups but different structural arrangement.
Uniqueness
N-{3,3’-DIMETHOXY-4’-[2-(4-NITROPHENYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(4-NITROPHENYL)ACETAMIDE is unique due to its biphenyl core, which provides additional stability and potential for diverse chemical modifications compared to simpler analogs .
Eigenschaften
Molekularformel |
C30H26N4O8 |
---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
N-[2-methoxy-4-[3-methoxy-4-[[2-(4-nitrophenyl)acetyl]amino]phenyl]phenyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C30H26N4O8/c1-41-27-17-21(7-13-25(27)31-29(35)15-19-3-9-23(10-4-19)33(37)38)22-8-14-26(28(18-22)42-2)32-30(36)16-20-5-11-24(12-6-20)34(39)40/h3-14,17-18H,15-16H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
LIFZZXUKJJXUIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.